molecular formula C4H8N4 B13263689 N,4-dimethyl-4H-1,2,4-triazol-3-amine

N,4-dimethyl-4H-1,2,4-triazol-3-amine

Cat. No.: B13263689
M. Wt: 112.13 g/mol
InChI Key: OURORUGBFOFPJI-UHFFFAOYSA-N
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Description

N,4-dimethyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered ring structures containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N,4-dimethyl-4H-1,2,4-triazol-3-amine can be synthesized through several methods. One common approach involves the reaction of hydrazine with acetic acid to form acetylhydrazine, which is then cyclized with formamide to yield the triazole ring. The final step involves methylation of the triazole ring to obtain this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,4-dimethyl-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,4-dimethyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl groups can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .

Properties

Molecular Formula

C4H8N4

Molecular Weight

112.13 g/mol

IUPAC Name

N,4-dimethyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C4H8N4/c1-5-4-7-6-3-8(4)2/h3H,1-2H3,(H,5,7)

InChI Key

OURORUGBFOFPJI-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=CN1C

Origin of Product

United States

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